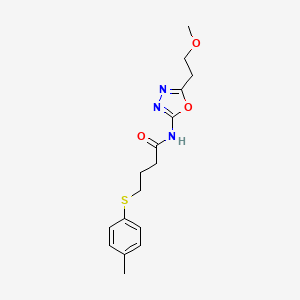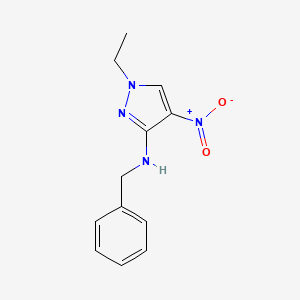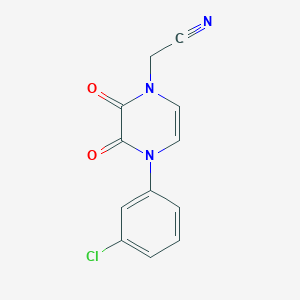![molecular formula C27H21NO8 B2755942 Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951936-69-9](/img/structure/B2755942.png)
Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in organic chemistry and is found in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via condensation methods using benzo[d][1,3]dioxole carbaldehyde and other starting materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures can be analyzed using the single crystal X-ray diffraction method .Applications De Recherche Scientifique
Ferroelectric Liquid Crystals
Compounds structurally related to the one mentioned have been investigated for their applications in ferroelectric liquid crystals. For example, compounds exhibiting ferroelectric liquid-crystal behavior have potential applications in displays and other electro-optic devices due to their ability to respond to electric fields, enabling the manipulation of light properties (Haramoto & Kamogawa, 1990).
Photodimerizable Monomers
Research into monomers possessing both benzoxazine and coumarin rings, similar to the structure of interest, highlights their application in creating materials that can undergo photodimerization. This property is valuable for developing light-sensitive materials, potentially useful in coatings, adhesives, and photolithography (Kiskan & Yagcı, 2007).
Optical Storage Materials
Studies on polymers incorporating benzoxazine and azo groups, akin to elements within the target compound, have demonstrated potential in reversible optical storage. These materials can exhibit significant changes in birefringence upon exposure to light, making them suitable for data storage applications where information can be written and erased optically (Meng, Natansohn, Barrett, & Rochon, 1996).
Antioxidant and Anticorrosive Additives
Benzoxazine derivatives have been explored for their antioxidant properties, particularly in the context of additives for motor oils. These compounds can significantly enhance the oxidative stability of oils, potentially extending their service life and efficiency (Hassan, Habib, Moawad, El‐Bana, & El Defrawy, 2011).
Polymer Precursors
The synthesis and thermal behavior of benzoxazine-based monomers reveal their utility as precursors for high-performance polymers. Such materials can feature low polymerization temperatures and diverse structures, applicable in advanced composite materials, coatings, and adhesives (Soto, Hiller, Oschkinat, & Koschek, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[9-(1,3-benzodioxol-5-ylmethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO8/c1-31-27(30)17-3-5-18(6-4-17)36-24-13-32-26-19(25(24)29)7-9-21-20(26)12-28(14-33-21)11-16-2-8-22-23(10-16)35-15-34-22/h2-10,13H,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWHMJSZIMFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)
![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

